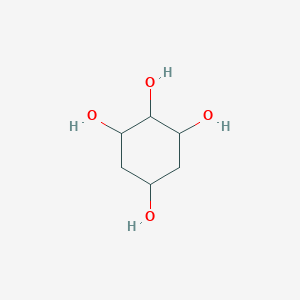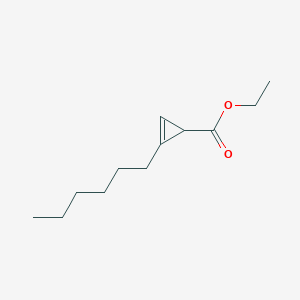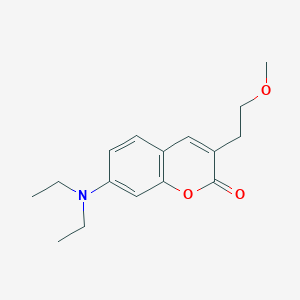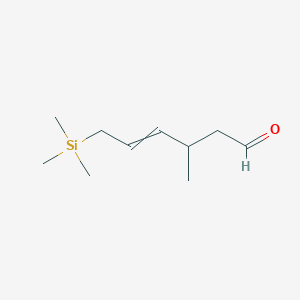![molecular formula C7H14N4O3 B14263840 Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]- CAS No. 185211-13-6](/img/structure/B14263840.png)
Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. It is a neonicotinoid insecticide, which means it is part of a class of neuro-active insecticides modeled after nicotine . This compound is particularly effective due to its low mammalian toxicity and high insecticidal activity against a broad range of pests .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- involves several steps. One common method includes the reaction of N-methylguanidine with nitroalkanes under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a standard for the determination of neonicotinoid insecticide residues in various samples.
Biology: Studied for its effects on insect nervous systems and its potential use in pest control.
Medicine: Investigated for its low toxicity to mammals and potential therapeutic applications.
Mecanismo De Acción
The compound exerts its effects by disrupting the nervous system of insects. It inhibits nicotinic acetylcholine receptors, which are crucial for nerve signal transmission. This inhibition leads to the paralysis and eventual death of the insect . The molecular targets involved are primarily the nicotinic acetylcholine receptors located in the insect’s nervous system .
Comparación Con Compuestos Similares
Similar Compounds
- Thiamethoxam
- Azoxystrobin
- Boscalid
- Chlorfenapyr
- Difenoconazole
- Fludioxonil
- Indoxacarb
- Picoxystrobin
- Pyraclostrobin
- Tebuconazole
Uniqueness
What sets Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- apart from other similar compounds is its unique structure that combines a guanidine moiety with a nitro group and a tetrahydrofuranyl methyl group. This structure contributes to its high efficacy and low toxicity profile, making it a preferred choice in various applications .
Propiedades
Número CAS |
185211-13-6 |
|---|---|
Fórmula molecular |
C7H14N4O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-methyl-1-nitro-3-(oxolan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-5-6-3-2-4-14-6/h6H,2-5H2,1H3,(H2,8,9,10) |
Clave InChI |
JYRJNCSOPIJOJK-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NCC1CCCO1)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)

![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)


![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)

